4-Chloromethyl-oxazole-2-carboxylic acid methyl ester

Description

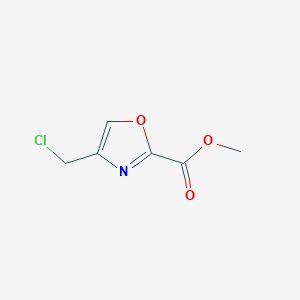

4-Chloromethyl-oxazole-2-carboxylic acid methyl ester (CAS 208465-72-9) is a heterocyclic compound with the molecular formula C₆H₆ClNO₃ and a molecular weight of 175.57 g/mol . It features an oxazole ring substituted with a chloromethyl group at position 2 and a methyl ester at position 4. Key physicochemical properties include:

- Boiling point: Not explicitly reported, but structurally similar esters (e.g., ethyl analogs) show elevated boiling points (~235°C) .

- Density: Estimated to be near 1.33 g/cm³, consistent with related oxazole esters .

- Acidity (pKa): Predicted to be highly acidic (pKa ≈ -5.0) due to the electron-withdrawing ester and chloromethyl groups .

This compound is primarily used in pharmaceutical and agrochemical research as a scaffold for synthesizing bioactive molecules .

Properties

IUPAC Name |

methyl 4-(chloromethyl)-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3/c1-10-6(9)5-8-4(2-7)3-11-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANVJEPYGCKQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CO1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Halogenated Precursors

This method employs halogenated intermediates to construct the oxazole ring while introducing the chloromethyl group. A typical pathway involves reacting 2-chloroacetoacetic ester derivatives with formamide under acidic conditions. For example, 2-chloroacetoacetic acid methyl ester reacts with formamide in the presence of sulfuric acid (3–8 mol%) at 100–120°C, yielding 4-methyloxazole-5-carboxylic acid methyl ester . Subsequent chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) introduces the chloromethyl group at the 4-position.

Key Conditions

-

Catalyst : H₂SO₄ or acidic ion-exchange resins

-

Temperature : 100–120°C

Esterification of Carboxylic Acid Intermediate

4-Chloromethyl-oxazole-2-carboxylic acid is first synthesized via chlorination of hydroxymethyl-oxazole-2-carboxylic acid, followed by esterification with methanol. The hydroxymethyl precursor is prepared by hydrolyzing 4-(chloromethyl)oxazole-2-carbonyl chloride, which is generated from 4-hydroxymethyl-oxazole-2-carboxylic acid using oxalyl chloride in dichloromethane (DCM) . Esterification proceeds via Fischer–Speier reaction with methanol and catalytic sulfuric acid under reflux.

Key Conditions

-

Chlorination Agent : Oxalyl chloride (2 eq.), DMF (1 drop)

-

Esterification : MeOH, H₂SO₄, 65°C, 12 hours

Chlorination of Hydroxymethyl-oxazole Derivatives

Direct chlorination of 4-hydroxymethyl-oxazole-2-carboxylic acid methyl ester offers a streamlined approach. The hydroxymethyl group is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous DCM. For instance, SOCl₂ (1.2 eq.) reacts with the hydroxymethyl precursor at 0°C, followed by gradual warming to room temperature . Excess reagent is removed under vacuum, and the product is purified via distillation or recrystallization.

Key Conditions

Multi-step Synthesis via Oxazole Ring Formation

This route constructs the oxazole ring from acyclic precursors. A representative synthesis begins with methyl glyoxylate and chloromethylamine, which undergo cyclocondensation in toluene at 80°C. The intermediate imine is oxidized to the oxazole using manganese dioxide (MnO₂) in benzene . Subsequent esterification and chlorination steps yield the target compound.

Key Steps

-

Cyclocondensation: Methyl glyoxylate + chloromethylamine → dihydrooxazole

-

Chlorination: SOCl₂, DCM, 0°C → RT

Industrial-scale Continuous Flow Processes

For large-scale production, continuous flow reactors enhance safety and efficiency. In one setup, 4-hydroxymethyl-oxazole-2-carboxylic acid and methanol are mixed in a tubular reactor with immobilized lipase catalysts (e.g., Candida antarctica lipase B). The esterified product is then chlorinated in a second reactor using gaseous Cl₂ and UV light . This method reduces side reactions and improves throughput.

Key Parameters

Comparative Analysis of Methods

| Method | Key Reagents | Temperature Range | Yield | Scalability |

|---|---|---|---|---|

| Cyclization | Formamide, H₂SO₄ | 100–120°C | 80–85% | Moderate |

| Esterification | Oxalyl chloride, MeOH | 0°C → RT | 70–75% | High |

| Direct Chlorination | SOCl₂, DCM | 0°C → RT | 88–92% | High |

| Oxazole Ring Formation | MnO₂, benzene | 80°C | 80% | Low |

| Continuous Flow | Cl₂, UV light | 25–50°C | 90–95% | Industrial |

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-oxazole-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form oxazole-2-carboxylic acid derivatives or reduction to form corresponding alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted oxazoles, oxazole-2-carboxylic acids, and oxazole alcohols .

Scientific Research Applications

4-Chloromethyl-oxazole-2-carboxylic acid methyl ester has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4-Chloromethyl-oxazole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity . The oxazole ring provides structural stability and enhances binding affinity to the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Oxazole Esters

*Note: The molecular formula for 4-chloro-oxazole-2-carboxylic acid ethyl ester in is inconsistent with its name (likely a typo; ethyl ester should be C₇H₈ClNO₃). †Predicted values based on computational models .

Substituent Effects on Physicochemical Properties

- Halogen Substituents: The chloromethyl group in the target compound enhances electrophilicity and reactivity in nucleophilic substitution reactions compared to non-halogenated analogs . Replacing chlorine with bromine (as in the 4-bromo analog) increases molecular weight (205.99 vs.

Aromatic vs. Aliphatic Substituents :

- Phenyl groups (e.g., in Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate) significantly raise boiling points (363.7°C vs. ~235°C) due to increased van der Waals interactions .

- Methyl groups (e.g., Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate) reduce polarity, affecting solubility in polar solvents .

Ester Group Variations :

- Ethyl esters (e.g., 4-chloro-oxazole-2-carboxylic acid ethyl ester) exhibit slightly higher hydrophobicity than methyl esters, influencing partitioning in biological systems .

Biological Activity

4-Chloromethyl-oxazole-2-carboxylic acid methyl ester is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Chemical Formula : C6H6ClNO3

- CAS Number : 2763199

Its structure includes an oxazole ring, which is known for its reactivity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its oxazole moiety. The presence of the chloromethyl group can facilitate electrophilic substitutions, enhancing the compound's reactivity towards biological macromolecules such as proteins and nucleic acids. The carboxylic acid methyl ester group can participate in esterification reactions, further influencing its biological interactions.

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain oxazole compounds can inhibit the growth of various bacterial strains and fungi by disrupting cellular processes or inhibiting essential enzymes .

Anticancer Activity

Several studies have explored the anticancer potential of oxazole derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against a range of cancer cell lines. In vitro assays revealed that these compounds could induce apoptosis in tumor cells by modulating key signaling pathways involved in cell survival and proliferation .

Case Studies

- Anticancer Activity : A study evaluating a series of oxazole derivatives found that modifications at the 2-position significantly enhanced their activity against human cancer cell lines. The most promising derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells .

- Antimicrobial Efficacy : Another investigation reported that oxazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis.

Comparative Analysis

| Compound Type | Activity Type | Notable Findings |

|---|---|---|

| Oxazoles | Antimicrobial | Effective against various bacterial strains |

| Oxazoles | Anticancer | Induced apoptosis in cancer cell lines |

| 1,2,4-Oxadiazole Derivatives | Diverse Activities | Exhibited anticancer and anti-inflammatory properties |

Q & A

Q. What are the most reliable synthetic routes for preparing 4-chloromethyl-oxazole-2-carboxylic acid methyl ester, and what reaction conditions optimize yield?

The compound is typically synthesized via chloromethylation of oxazole derivatives. A common method involves reacting oxazole with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a Lewis acid catalyst like zinc chloride . Key parameters include temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric excess of the chloromethylating agent to minimize side reactions. Yields range from 50–70%, with impurities often arising from over-alkylation or hydrolysis of the chloromethyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can substitution reactions of the chloromethyl group be systematically studied for derivative synthesis?

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols. For example:

- Amine substitution : React with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 60–80°C for 6–12 hours. Monitor progress via TLC or LC-MS .

- Thiol substitution : Use thiols (e.g., benzyl mercaptan) with a base (K₂CO₃) in THF at room temperature. Work under nitrogen to prevent oxidation of thiols . Product isolation often requires aqueous extraction and recrystallization.

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl proton at δ 4.5–5.0 ppm; ester carbonyl at δ 165–170 ppm).

- IR : Ester C=O stretch (~1740 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.

- X-ray crystallography : For unambiguous structural determination, particularly when synthesizing novel derivatives (see analogous phenacyl ester studies) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and regioselectivity in substitution reactions?

Density Functional Theory (DFT) calculations can model transition states and charge distribution on the oxazole ring. For example:

- The chloromethyl group’s electrophilicity is enhanced by the electron-withdrawing ester moiety, favoring SN2 mechanisms.

- Solvent effects (e.g., DMSO’s polarity) stabilize transition states, as shown in studies of analogous thiazole systems . Software like Gaussian or ORCA can simulate reaction pathways, guiding experimental design to avoid low-yield routes.

Q. What strategies resolve contradictions in reported reaction yields for oxidation of the chloromethyl group?

Discrepancies in oxidation yields (e.g., to oxazole-2-carboxylic acid derivatives) often stem from:

- Oxidant choice : KMnO₄ in acidic conditions may over-oxidize the ring, while milder agents (e.g., RuO₂/H₂O₂) preserve the oxazole scaffold .

- pH control : Neutral or slightly basic conditions minimize ester hydrolysis. Systematic optimization via Design of Experiments (DoE) can identify ideal oxidant/substrate ratios and reaction times .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Moisture sensitivity : The chloromethyl group hydrolyzes to hydroxymethyl derivatives in humid environments. Store under desiccation (e.g., P₂O₅) at –20°C .

- Light sensitivity : UV exposure may degrade the oxazole ring; use amber vials. Stability studies via accelerated aging (40°C/75% RH) and periodic HPLC analysis are recommended for long-term storage protocols.

Q. What role does this compound play in synthesizing bioactive heterocycles (e.g., benzoxazepines or imidazoles)?

The chloromethyl group serves as a versatile handle for cyclization reactions. For instance:

- Benzoxazepines : React with o-aminophenols in the presence of NaH to form fused rings .

- Imidazoles : Condense with amidines under microwave irradiation (120°C, 30 min) . These reactions are critical in medicinal chemistry for generating libraries of drug candidates.

Methodological Considerations

Q. How can researchers mitigate competing side reactions during nucleophilic substitutions?

- Temperature modulation : Lower temperatures (0–25°C) reduce elimination byproducts.

- Protecting groups : Temporarily protect the ester moiety (e.g., silylation) if nucleophiles attack the carbonyl .

- Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance selectivity in arylthiol substitutions .

Q. What analytical workflows are recommended for resolving structural ambiguities in novel derivatives?

Combine orthogonal techniques:

- 2D NMR (COSY, HSQC, HMBC) : Assign proton-carbon correlations, especially for regioisomers.

- X-ray crystallography : Resolve absolute configuration in chiral derivatives (see phenacyl ester analogs) .

- Tandem MS/MS : Fragment ions confirm substitution sites.

Data Contradiction Analysis

Q. Why do some studies report divergent reactivity for the chloromethyl group in polar vs. nonpolar solvents?

Polar solvents (e.g., DMF) stabilize ionic intermediates, accelerating SN1 pathways, while nonpolar solvents (toluene) favor SN2 mechanisms. For example:

- SN1 dominance : Observed in high-polarity solvents, leading to racemization in chiral derivatives.

- SN2 dominance : In toluene, retention of stereochemistry occurs .

Solvent choice must align with the desired mechanism, as validated by kinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.